molecular formula C25H19NO3 B11707510 (4E)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-1,5-diphenylpyrrolidine-2,3-dione

(4E)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-1,5-diphenylpyrrolidine-2,3-dione

Cat. No.: B11707510
M. Wt: 381.4 g/mol
InChI Key: QAYDGLVIHSWMJY-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-1,5-DIPHENYL-4-[(2E)-3-PHENYLPROP-2-ENOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a pyrrolone ring substituted with hydroxy, phenyl, and phenylpropenoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1,5-DIPHENYL-4-[(2E)-3-PHENYLPROP-2-ENOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of diphenylacetylene and phenylpropenal in the presence of a base to form the desired pyrrolone structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1,5-DIPHENYL-4-[(2E)-3-PHENYLPROP-2-ENOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and substituted phenyl derivatives .

Scientific Research Applications

3-HYDROXY-1,5-DIPHENYL-4-[(2E)-3-PHENYLPROP-2-ENOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1,5-DIPHENYL-4-[(2E)-3-PHENYLPROP-2-ENOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H19NO3

Molecular Weight

381.4 g/mol

IUPAC Name

4-hydroxy-1,2-diphenyl-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one

InChI

InChI=1S/C25H19NO3/c27-21(17-16-18-10-4-1-5-11-18)22-23(19-12-6-2-7-13-19)26(25(29)24(22)28)20-14-8-3-9-15-20/h1-17,23,28H/b17-16+

InChI Key

QAYDGLVIHSWMJY-WUKNDPDISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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